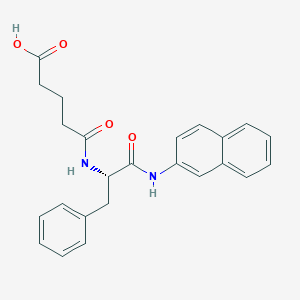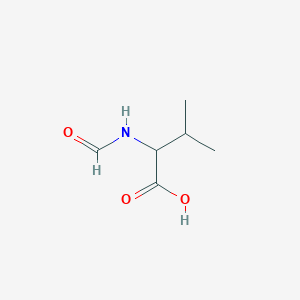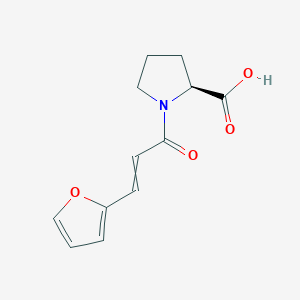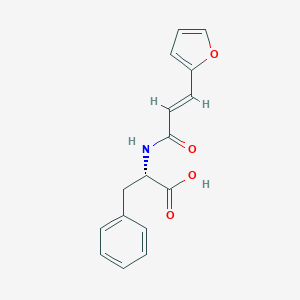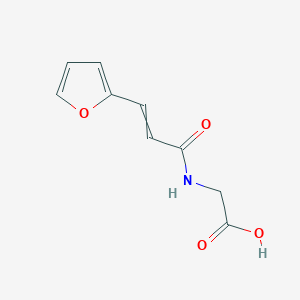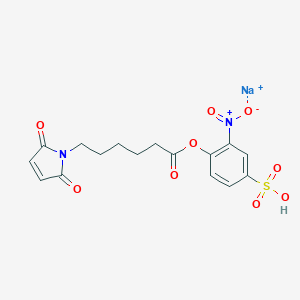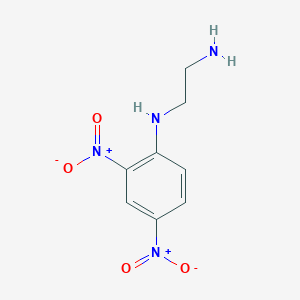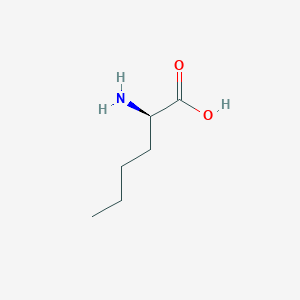
D-正亮氨酸
概述
描述
D-正亮氨酸: 是一种非天然氨基酸,其系统名称为D-2-氨基己酸 。它在结构上与天然氨基酸亮氨酸相似,但侧链不同。 D-正亮氨酸是一种白色、水溶性固体,在实验中用于研究蛋白质的结构和功能 .
科学研究应用
D-正亮氨酸有几个科学研究应用,包括:
化学: 用作分析化学中的内标。
生物学: 用于研究蛋白质的结构和功能。
作用机理
D-正亮氨酸的作用机制涉及其整合到蛋白质中,在那里它可以取代蛋氨酸,因为它在结构上相似。这种替代可以帮助研究人员研究蛋氨酸在各种生物过程中的作用。 D-正亮氨酸不含硫,这与蛋氨酸不同 .
安全和危害
When handling D-Norleucine, it is advised to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing. Ingestion and inhalation should also be avoided . In case of accidental release, it is recommended to cover drains, collect, bind, and pump off spills .
作用机制
Target of Action
D-Norleucine, an unnatural amino acid, is used experimentally to study protein structure and function . It has been found to interact with several targets, including Phenylalanine-4-hydroxylase , Parathyroid hormone , and Hepatocyte nuclear factor 1-alpha . These targets play crucial roles in various biological processes, including protein synthesis, calcium homeostasis, and regulation of gene expression .
Mode of Action
This structural similarity allows D-Norleucine to interact with its targets in a manner similar to Methionine, potentially influencing protein structure and function .
Biochemical Pathways
D-Norleucine is found in small amounts in some bacterial strains, where its concentration can approach millimolar . Its biosynthesis arises via the action of 2-isopropylmalate synthase on α-ketobutyrate . The incorporation of D-Norleucine into peptides reflects the imperfect selectivity of the associated aminoacyl-tRNA synthetase .
Result of Action
D-Norleucine’s effects at the molecular and cellular level are largely based on its role in protein structure and function. For instance, it has been used to probe the role of Methionine in Amyloid-β peptide (AβP), the central constituent of senile plaques in Alzheimer’s disease . A study showed that with the substitution of the Methionine at the 35 position with D-Norleucine, the neurotoxic effects of the Aβ peptides were completely negated .
Action Environment
The action of D-Norleucine can be influenced by various environmental factors. For example, its biosynthesis in bacterial strains can be affected by the availability of α-ketobutyrate . Additionally, its stability and efficacy might be influenced by factors such as pH and temperature, although specific data on this is currently lacking.
生化分析
Biochemical Properties
D-Norleucine interacts with various enzymes and proteins. For instance, it has been found to interact with Phenylalanine-4-hydroxylase, Parathyroid hormone, and Hepatocyte nuclear factor 1-alpha
Cellular Effects
D-Norleucine has been shown to have significant effects on various types of cells and cellular processes. For example, it has been used to study the structure and function of proteins
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
准备方法
化学反应分析
反应类型: D-正亮氨酸会发生各种化学反应,包括氧化、还原和取代反应。
常见试剂和条件:
氧化: 可以使用过氧化氢或高锰酸钾等常见的氧化剂。
还原: 通常采用硼氢化钠或氢化铝锂等还原剂。
取代: 取代反应通常涉及在特定条件下使用卤素或亲核试剂等试剂。
主要产物: 由这些反应形成的主要产物取决于所用试剂和条件。例如,氧化可能会生成相应的酮或醛,而还原可以生成醇。
相似化合物的比较
类似化合物:
L-正亮氨酸: 正亮氨酸的L-对映异构体。
正缬氨酸: 缬氨酸的异构体,其生物化学与正亮氨酸相似。
亮氨酸: 具有相似结构但侧链不同的天然氨基酸。
D-正亮氨酸的独特性: D-正亮氨酸因其D-构型及其作为研究蛋白质结构和功能的实验工具而独一无二。 与它的天然对应物不同,它不含硫,使其成为生物化学研究中有价值的探针 .
属性
IUPAC Name |
(2R)-2-aminohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-2-3-4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQKBLKVPFOOQJ-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001317870 | |
| Record name | D-Norleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001317870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Shiny solid; [Merck Index] White flakes; [Sigma-Aldrich MSDS] | |
| Record name | D-(-)-Norleucine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13975 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
327-56-0 | |
| Record name | D-Norleucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=327-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norleucine, D-(-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000327560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-norleucine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04419 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | D-Norleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001317870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-(-)-norleucine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.747 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NORLEUCINE, D-(-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VP8G7LX265 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of D-Norleucine?
A1: The molecular formula of D-Norleucine is C6H13NO2, and its molecular weight is 131.17 g/mol.
Q2: Are there any notable spectroscopic data available for D-Norleucine?
A2: While specific spectroscopic data isn't extensively discussed in the provided research, techniques like NMR [, , , ] are frequently mentioned for structural characterization.
Q3: How does D-Norleucine interact with biological systems, particularly enzymes?
A3: D-Norleucine exhibits inhibitory effects on certain enzymes. For instance, it acts as an inhibitor of D-amino acid oxidase, demonstrating substrate preference based on hydrophobicity []. Additionally, it functions as an affinity label for γ-glutamyl transpeptidase, with its D-form demonstrating a slower inactivation rate compared to the L-form [].
Q4: What are the downstream effects of D-Norleucine's interaction with γ-glutamyl transpeptidase?
A4: Research suggests that both D- and L-forms of a D-Norleucine derivative can act as affinity labels for γ-glutamyl transpeptidase, primarily targeting the small subunit of this enzyme []. This interaction holds potential for studying the enzyme's physiological roles.
Q5: Does D-Norleucine impact bacterial growth? If so, what is the mechanism?
A5: Studies using Escherichia coli revealed that D-Norleucine, in conjunction with 2-oxohexanoate, can inhibit bacterial growth []. This effect is attributed to the depletion of essential D-amino acids, particularly D-alanine and D-glutamate, via transamination reactions.
Q6: What role does D-Norleucine play in the production of D-amino acids?
A6: D-Norleucine is a product in the enzymatic conversion of D-amino acids using D-amino acid transaminase and 2-oxohexanoate []. This method highlights its utility in quantifying and analyzing D-amino acid mixtures.
Q7: Have computational methods been employed in D-Norleucine research?
A7: Yes, computational chemistry, particularly Density Functional Theory (DFT), has been applied to study the growth and characteristics of L-Isoleucine D-Norleucine crystals []. This approach offers insights into the material properties of this complex.
Q8: What about the application of quantum optimal control design using D-Norleucine?
A8: Research utilizing experimental data from the D-Norleucine molecule demonstrated the effectiveness of Pulse Width Modulation (PWM) in accelerating quantum optimal control design for complex quantum systems []. This finding holds significance for controlling quantum phenomena.
Q9: How do structural modifications of D-Norleucine analogs influence their activity toward endothelin receptors?
A9: Studies on BQ-788, a potent endothelin ETB receptor antagonist containing D-Norleucine, suggest that modifications to its structure can significantly impact its activity and selectivity for endothelin receptor subtypes [, , , , ]. Specifically, alterations in the N-terminal region and the D-Norleucine moiety affect its binding affinity.
Q10: Can you elaborate on the SAR of D-Norleucine analogs as inhibitors of glutathione S-transferase (GST)?
A10: Research investigating γ-L-Glutamyl-D-Norleucine as a GST inhibitor revealed that the presence of a δ-carboxylate group in the D-amino acid moiety is crucial for high affinity []. The study also found that additional hydrophobic groups did not enhance inhibitory potency.
Q11: Are there any studies focusing on the stability and formulation of D-Norleucine or its derivatives?
A11: While the provided research doesn't delve deeply into the specific stability and formulation aspects of D-Norleucine, it does mention the use of D-Norleucine in forming stable crystalline inclusion complexes with cyclodextrins, potentially impacting its properties [].
Q12: Has D-Norleucine demonstrated efficacy in any in vitro or in vivo models?
A12: Research using rat models demonstrated that BQ-788, which contains D-Norleucine, effectively inhibits endothelin ETB receptor-mediated biological responses, including blood pressure regulation and bronchoconstriction [, , , , ]. This suggests a potential therapeutic role for D-Norleucine-containing compounds.
Q13: Are there studies investigating the effects of D-Norleucine on bacterial cell envelopes?
A13: Yes, research on Mycobacterium avium demonstrated that D-Norleucine significantly alters the structural integrity of the bacterial envelope []. This finding indicates a potential avenue for developing antimicrobial agents.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




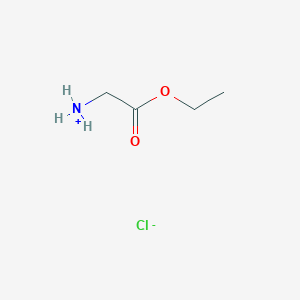
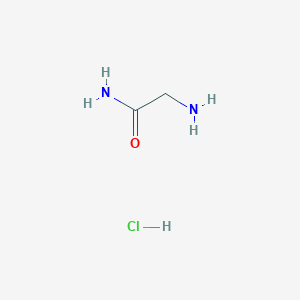
![5-({(2s)-1-[(4-Nitrophenyl)amino]-1-oxo-3-phenylpropan-2-yl}amino)-5-oxopentanoic acid](/img/structure/B555834.png)
